molecular formula C10H7BrFNO B1449639 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one CAS No. 1909252-89-6

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one

Cat. No.: B1449639
CAS No.: 1909252-89-6
M. Wt: 256.07 g/mol
InChI Key: FKCSBTHLTUSXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a bromine and fluorine substitution on the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with an appropriately substituted indole derivative.

    Bromination and Fluorination: The indole ring is brominated and fluorinated under controlled conditions to introduce the bromine and fluorine atoms at the desired positions.

    Acylation: The final step involves the acylation of the indole derivative to introduce the ethanone group at the 3-position of the indole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents.

    Medicine: The compound’s potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine substitutions on the indole ring can enhance its binding affinity to certain receptors and enzymes, leading to its biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and immune responses .

Properties

IUPAC Name

1-(6-bromo-5-fluoro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-5(14)7-4-13-10-3-8(11)9(12)2-6(7)10/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCSBTHLTUSXAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC(=C(C=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one
Reactant of Route 6
Reactant of Route 6
1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.